molecular formula C13H20ClNO4 B13778479 4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride CAS No. 93568-41-3

4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride

Cat. No.: B13778479
CAS No.: 93568-41-3
M. Wt: 289.75 g/mol
InChI Key: ARSCOWOJWAVBEQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with hydroxy, methyl, and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Hydroxylation and Methylation: Subsequent steps involve the introduction of hydroxy and methyl groups through selective hydroxylation and methylation reactions. These steps often require specific reagents and conditions to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted isoquinolines, which can have different biological and chemical properties.

Scientific Research Applications

4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylquinoline: Shares a similar core structure but lacks the methoxy groups.

    6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the hydroxy and methyl groups.

    4-Hydroxy-6,7,8-trimethoxyquinoline: Similar structure but with a different arrangement of functional groups.

Uniqueness

4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93568-41-3

Molecular Formula

C13H20ClNO4

Molecular Weight

289.75 g/mol

IUPAC Name

6,7,8-trimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4-ol;chloride

InChI

InChI=1S/C13H19NO4.ClH/c1-14-6-9-8(10(15)7-14)5-11(16-2)13(18-4)12(9)17-3;/h5,10,15H,6-7H2,1-4H3;1H

InChI Key

ARSCOWOJWAVBEQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CC(C2=CC(=C(C(=C2C1)OC)OC)OC)O.[Cl-]

Origin of Product

United States

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